molecular formula C15H26N2O6 B12305627 Boc-DL-Val-DL-xiHyp-OH

Boc-DL-Val-DL-xiHyp-OH

Cat. No.: B12305627
M. Wt: 330.38 g/mol
InChI Key: CBWPZJRJHHYFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Val-DL-xiHyp-OH is a synthetic dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino terminus of valine (DL-Val) and a hydroxylated proline variant (xiHyp) as the second residue. The Boc group serves to protect the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions . The DL-configuration indicates the racemic mixture of D- and L-enantiomers for both valine and xiHyp, which may influence stereochemical interactions in peptide-based applications.

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

4-hydroxy-1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21)

InChI Key

CBWPZJRJHHYFEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Val-DL-xiHyp-OH typically involves the protection of the amino groups of valine and hydroxyproline with a Boc group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tert-butyl alcohol at room temperature. The product is then purified through extraction and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Val-DL-xiHyp-OH undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield free amino acids.

Scientific Research Applications

Boc-DL-Val-DL-xiHyp-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-DL-Val-DL-xiHyp-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group.

Comparison with Similar Compounds

Structural and Functional Differences

  • Boc-DL-Val-OH : A simpler derivative lacking the hydroxylated proline moiety. Its lower molecular weight (217.27 vs. inferred ~300–350 g/mol for this compound) and DMSO solubility make it a standard choice for introducing valine in peptide chains .
  • Boc-DL-Pro-OH: Features a proline ring structure without hydroxylation.
  • Boc-Cys-OH : Contains a thiol group, enabling disulfide bond formation—a critical feature absent in this compound. This makes Boc-Cys-OH more suitable for redox-sensitive applications .
  • H-DL-δ-Hydroxy-Lys(Boc)-OH: Shares the hydroxylation feature but on a lysine residue. This compound’s ε-amino group (protected by Boc) offers distinct reactivity for conjugation or crosslinking compared to xiHyp’s hydroxyl group .

Solubility and Stability

  • Boc-DL-Val-OH and this compound are likely DMSO-soluble, aligning with trends for hydrophobic Boc-protected residues .
  • Boc-Cys-OH’s storage at room temperature contrasts with the –20°C requirement for Boc-DL-Val-OH and Boc-DL-Pro-OH, suggesting greater stability in the former .

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